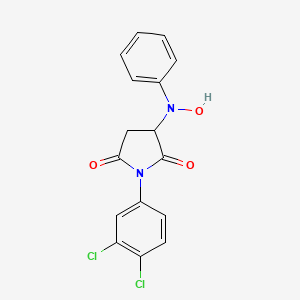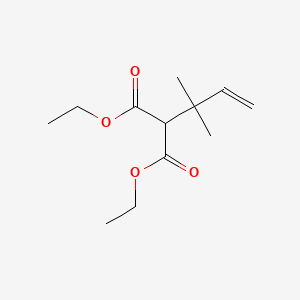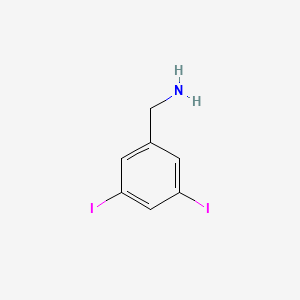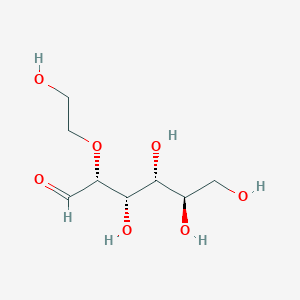![molecular formula C15H12ClN5 B14144833 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine is a complex organic compound that features a phthalazine core substituted with a chlorinated hydrazone moiety
Métodos De Preparación
The synthesis of 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine typically involves the condensation of 1-chlorophthalazine with a hydrazone derivative. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using catalysts or advanced purification techniques.
Análisis De Reacciones Químicas
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorine atom in the phthalazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine include:
1-chloro-4-piperidin-1-yl-phthalazine: This compound has a piperidine ring instead of the hydrazone moiety and is used in proteomics research.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar core structure and are used in pharmacological research.
Imidazo[1,5-a]pyridine derivatives: These compounds are known for their luminescent properties and versatility in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12ClN5 |
|---|---|
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-1-pyridin-3-ylethylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H12ClN5/c1-10(11-5-4-8-17-9-11)18-20-15-13-7-3-2-6-12(13)14(16)19-21-15/h2-9H,1H3,(H,20,21)/b18-10+ |
Clave InChI |
NTYDXVMONNGYDK-VCHYOVAHSA-N |
SMILES isomérico |
C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CN=CC=C3 |
SMILES canónico |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CN=CC=C3 |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)

![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)



![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)



